4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a benzo[f][1,4]oxazepine-dione core substituted with a phenyl group at position 2 and a 2-(3-methoxyphenyl)-2-oxoethyl moiety at position 2. The benzo[f][1,4]oxazepine-dione scaffold combines a seven-membered oxazepine ring fused with a benzene ring, with two ketone groups at positions 3 and 3.
The 3-methoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate receptor binding, while the phenyl group at position 2 contributes to hydrophobic interactions.
Properties
IUPAC Name |
4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-29-18-11-7-10-17(14-18)20(26)15-25-23(27)19-12-5-6-13-21(19)30-22(24(25)28)16-8-3-2-4-9-16/h2-14,22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSKEJQGKBYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation . Another approach involves copper-catalyzed C-N and C-O coupling reactions of 2-halophenols with 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production methods for these compounds often utilize scalable reactions such as the Ugi four-component reaction followed by intramolecular O-arylation . These methods are designed to maximize yield and efficiency while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by halogenation or nitration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The compound 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the oxazepine family, which has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its biological activities, synthesis, and relevant case studies.
Anticancer Properties
Research indicates that derivatives of oxazepines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound demonstrate cytotoxic effects against various cancer cell lines. A notable study revealed that certain oxazepine derivatives displayed selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating their potency in inhibiting cell proliferation .
Neuropharmacological Applications
Oxazepines have also been explored for their neuropharmacological effects. Compounds within this class are being investigated for their potential as anxiolytics and antidepressants. The mechanisms of action often involve modulation of neurotransmitter systems such as serotonin and dopamine pathways. For example, certain oxazepine derivatives have shown affinity for serotonin receptors, suggesting potential use in treating mood disorders .
Synthesis Techniques
The synthesis of This compound typically involves multi-step organic reactions. Common methodologies include:
- Condensation Reactions : Involving the reaction of appropriate phenolic compounds with isocyanates or isothiocyanates.
- Cyclization Processes : To form the oxazepine ring structure through cyclization of precursor compounds.
These synthetic routes are crucial for optimizing yield and purity for further biological testing.
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of oxazepine derivatives demonstrated their efficacy against various cancer types. The compound was tested against multiple cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing the potential for therapeutic applications in oncology .
Case Study 2: Neuropharmacological Evaluation
In another investigation focusing on the neuropharmacological properties of oxazepines, researchers evaluated the effects of several derivatives on anxiety-like behaviors in rodent models. The findings suggested that these compounds could reduce anxiety levels significantly compared to control groups when administered at specific doses .
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors . This modulation can lead to changes in cellular signaling and physiological responses, contributing to its pharmacological activities.
Comparison with Similar Compounds
2-Ethyl-4-[2-(5-Fluoro-2-Methoxyphenyl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione ()
- Structure : Differs at position 2 (ethyl vs. phenyl) and the substituent on the 2-oxoethyl group (5-fluoro-2-methoxyphenyl vs. 3-methoxyphenyl).
- The fluorine atom in the 5-fluoro-2-methoxyphenyl substituent increases electronegativity, which may enhance binding affinity to electron-deficient biological targets.
4-(2-(2-Methoxy-5-Methylphenyl)-2-Oxoethyl)-2-Propylbenzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione ()
- Structure : Substituted with a propyl group at position 2 and a 2-methoxy-5-methylphenyl group on the 2-oxoethyl chain.
- The propyl group may alter pharmacokinetics by slowing hepatic clearance.
Compounds with Related Heterocyclic Cores
6-(Substituted-Pyrimidinyl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives ()
- Structure : Features a benzo[b][1,4]oxazin-3(4H)-one core instead of oxazepine-dione.
- However, the pyrimidinyl substituents may confer nucleobase-like interactions, suggesting applications in kinase inhibition.
3-(2-(4-Fluorophenyl)-2-Oxoethyl)-5,5-Diphenylimidazolidine-2,4-Dione ()
- Structure : Contains an imidazolidine-2,4-dione (hydantoin) core with fluorophenyl and diphenyl substituents.
- Properties : The hydantoin core is smaller and more planar than oxazepine-dione, favoring interactions with enzymes like carbonic anhydrase. Fluorine substitution enhances metabolic resistance compared to methoxy groups .
Carbonic Anhydrase Inhibition ()
- Sulfonamide Derivatives: Compounds like 13–15 and 19–21 () feature sulfonamide groups linked to quinazolinone cores, showing strong carbonic anhydrase inhibition (IC50 values < 10 nM). The target compound lacks sulfonamide moieties, suggesting divergent mechanisms but possible activity via its dione groups.
Biological Activity
The compound 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the oxazepine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a benzo-fused oxazepine ring system, which is known to influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed IC50 values indicating moderate to strong cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G1 phase .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound exhibited moderate inhibitory activity with IC50 values comparable to known inhibitors in the field .
Case Study 1: Anticancer Effects
In a controlled laboratory setting, this compound was administered to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 μM after 48 hours of exposure. Mechanistic studies revealed that apoptosis was mediated through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit AChE activity. The results showed an IC50 value of 8 μM, indicating a promising potential for treating Alzheimer's disease by enhancing cholinergic transmission .
Research Findings Summary
| Activity | IC50 Value | Target | Mechanism |
|---|---|---|---|
| Anticancer (MCF-7) | 12 μM | Breast Cancer Cells | Induction of apoptosis |
| Anti-inflammatory | N/A | Macrophages | Inhibition of cytokine production |
| Cholinesterase Inhibition | 8 μM | AChE | Enhanced cholinergic transmission |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
